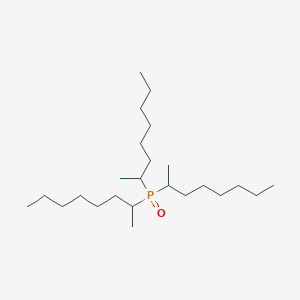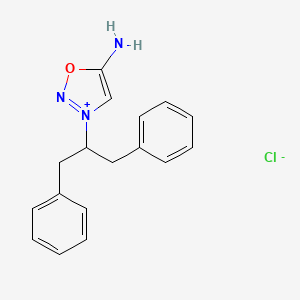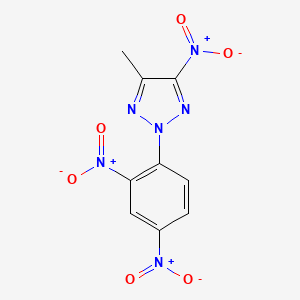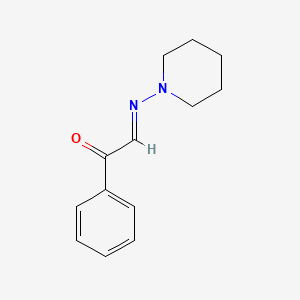
2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrocarbazole core, which is fused with a pyrazino ring, and a methoxy group at the 8th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride can be achieved through multiple synthetic routes. One common method involves the cyclization of 6-methoxy-α-tetralone, followed by a series of reactions including carbon extension and cyclization of the intermediate alcohol . Another route starts from 3-(3-methoxyphenyl)propanoic acid and involves a 4-carbon extension and double cyclization of the resulting diol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: This compound has potential pharmacological properties, including antidepressant effects. It is studied for its ability to inhibit monoamine oxidase and enhance neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride involves its interaction with specific molecular targets. In the context of its antidepressant effects, it inhibits the neuronal uptake of noradrenaline and exerts reversible, short-lasting anti-monoamine oxidase (MAO) activity . This leads to increased levels of neurotransmitters like noradrenaline and serotonin, enhancing mood and alleviating depressive symptoms.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride: This compound shares a similar core structure but differs in the substitution pattern, affecting its pharmacological properties.
8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride: Another structurally related compound with different substituents, leading to variations in chemical reactivity and biological activity.
Uniqueness
2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxy group at the 8th position and the hydrochloride salt form enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
34273-98-8 |
|---|---|
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-18-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H |
InChI Key |
YPVIMFGSIVMDIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)



![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

